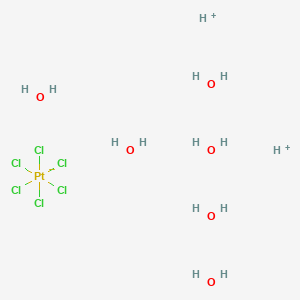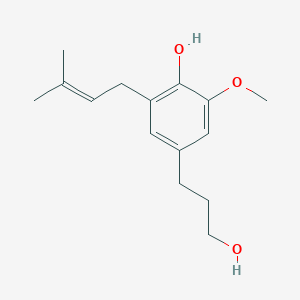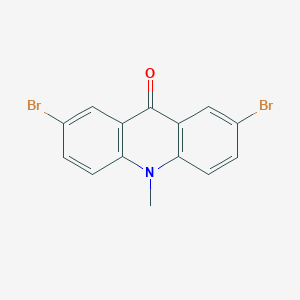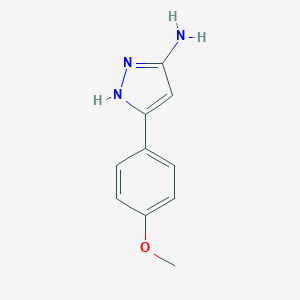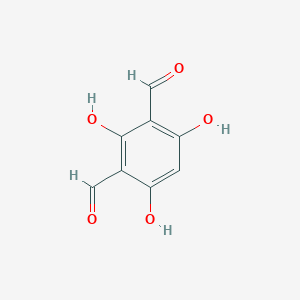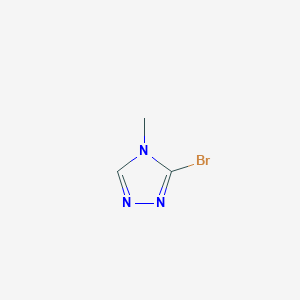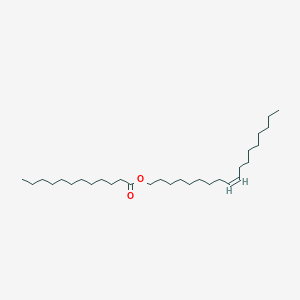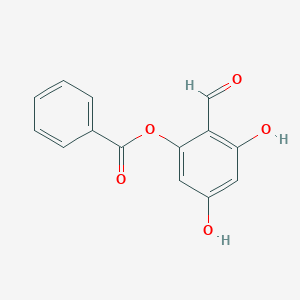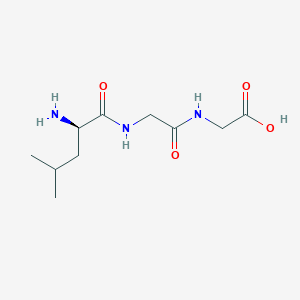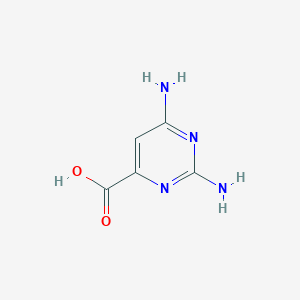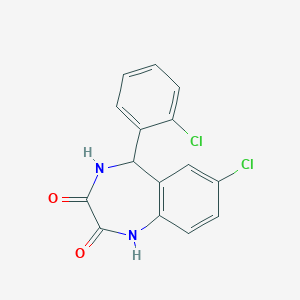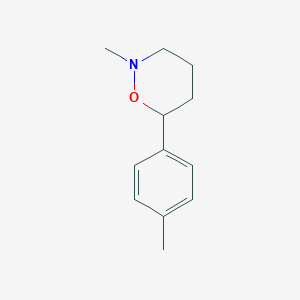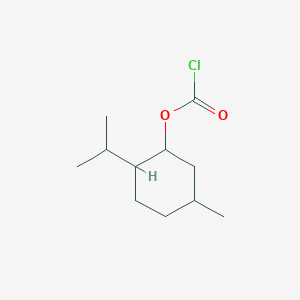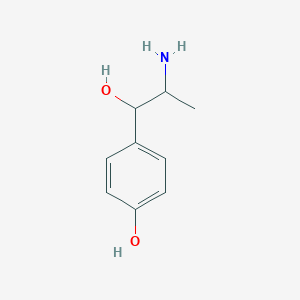
p-HYDROXYNOREPHEDRINE
概要
説明
It is the para-hydroxy analog of norephedrine and an active sympathomimetic metabolite of amphetamine in humans . This compound is known for its role in the metabolism of amphetamines and its effects on the adrenergic system.
準備方法
Synthetic Routes and Reaction Conditions: p-Hydroxynorephedrine can be synthesized through the hydroxylation of norephedrine or p-hydroxyamphetamineThis reaction is typically catalyzed by enzymes such as cytochrome P450 and dopamine β-hydroxylase .
Industrial Production Methods: Industrial production of this compound involves the use of chemical synthesis techniques that ensure high yield and purity. The process may include steps such as the isolation of intermediates, purification through crystallization, and quality control measures to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions: p-Hydroxynorephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
p-Hydroxynorephedrine has several scientific research applications, including:
作用機序
p-Hydroxynorephedrine exerts its effects by acting as a false neurotransmitter. It can deplete and substitute for norepinephrine in the transmitter pool, thereby interfering with adrenergic function . The compound is metabolized from amphetamine through the action of enzymes such as cytochrome P450 and dopamine β-hydroxylase . It affects molecular targets and pathways involved in neurotransmitter synthesis and release, leading to changes in blood pressure and other physiological responses .
類似化合物との比較
Norephedrine: The parent compound from which p-hydroxynorephedrine is derived.
p-Hydroxyamphetamine: Another metabolite of amphetamine that can be converted to this compound.
Amphetamine: The precursor compound that undergoes metabolism to form this compound.
Uniqueness: this compound is unique due to its specific hydroxylation at the para position of the aromatic ring, which distinguishes it from other metabolites of amphetamine. This structural modification imparts distinct pharmacological properties, making it an important compound for studying the metabolism and effects of amphetamines .
特性
IUPAC Name |
4-(2-amino-1-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBQRKXEFDRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902582 | |
| Record name | p-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-85-2 | |
| Record name | p-Hydroxynorephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


